4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used as the starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound It is known that thiazole derivatives can interact with various targets to exert their effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Pharmacokinetics
The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-aminothiazole with benzene sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Sulfathiazole: Another thiazole-containing sulfonamide with antimicrobial properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Ritonavir: An antiretroviral drug that includes a thiazole moiety
Uniqueness: 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
4-[(2-amino-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c11-10-13-6-8(16-10)5-7-1-3-9(4-2-7)17(12,14)15/h1-4,6H,5H2,(H2,11,13)(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXONVYCRAWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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